molecular formula C16H14N2O B5631190 1-(6-quinolin-8-ylpyridin-2-yl)ethanol

1-(6-quinolin-8-ylpyridin-2-yl)ethanol

Cat. No. B5631190
M. Wt: 250.29 g/mol
InChI Key: MXBVCPUMFFYCDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline and pyridine derivatives, akin to 1-(6-quinolin-8-ylpyridin-2-yl)ethanol, often involves catalytic processes or novel synthetic pathways. For instance, the catalyst-free synthesis of substituted pyridin-2-yl and quinolin-2-yl carbamates from corresponding hetaryl ureas and alcohols demonstrates an environmentally friendly technique, achieving good-to-high yields (Kasatkina et al., 2021). Additionally, methods like the one-step synthesis of pyridines and quinolines through coupling of γ-amino-alcohols with secondary alcohols, catalyzed by ruthenium pincer complexes, underline innovative approaches in the field (Srimani et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their reactivity and interaction with other molecules. For example, the synthesis and characterization of 2,6-di(quinolin-8-yl)pyridines highlight the importance of X-ray crystal structures and NMR shifts in elucidating the molecular framework, which is essential for designing bistridentate Ru(II) complexes with extended luminescent lifetimes (Jäger et al., 2007).

Chemical Reactions and Properties

The reactivity and chemical behavior of 1-(6-quinolin-8-ylpyridin-2-yl)ethanol-related compounds can be explored through their synthesis routes and interactions. For instance, the efficient synthesis of 2-(3-arylbenzo[f]quinolin-2-yl)ethanol derivatives via unusual ring-opening reactions indicates the compound's versatility in chemical transformations (Wang et al., 2011).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and crystallinity, is crucial for the compound's application in different domains. Research on the thin film preparation and optical characterization of related compounds offers insights into their potential use in light-emitting devices, underlining the importance of physical properties analysis (Albrecht et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, are fundamental for the application and handling of the compound. The role of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids, showcasing its chemical versatility and reactivity, exemplifies the importance of understanding these properties (Elladiou & Patrickios, 2012).

Mechanism of Action

The mechanism of action of quinoline and pyridine derivatives depends on their specific chemical structure and the biological system they interact with. They are often used as building blocks in the synthesis of pharmaceuticals and exhibit a wide range of biological activities .

Safety and Hazards

Like many organic compounds, quinoline and pyridine derivatives can be flammable and may pose health hazards if improperly handled. They should be used with appropriate safety precautions .

Future Directions

The future directions in the study of quinoline and pyridine derivatives could involve the development of new synthetic methods, the exploration of their biological activities, and their application in the synthesis of new pharmaceuticals .

properties

IUPAC Name

1-(6-quinolin-8-ylpyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11(19)14-8-3-9-15(18-14)13-7-2-5-12-6-4-10-17-16(12)13/h2-11,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBVCPUMFFYCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=N1)C2=CC=CC3=C2N=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Quinolin-8-ylpyridin-2-yl)ethanol

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